molecular formula C20H24N4O2S B2767382 N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide CAS No. 2201046-93-5

N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide

Cat. No.: B2767382
CAS No.: 2201046-93-5
M. Wt: 384.5
InChI Key: IZUCWSMUZLVOJM-UHFFFAOYSA-N
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Description

N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide is a complex organic compound featuring a thiazole ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide typically involves multiple steps:

    Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring. The reaction is carried out using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Nitration and Reduction: The aromatic ring undergoes nitration followed by reduction to introduce an amine group.

    Bromination: The amine group is then brominated to form the desired intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes and receptors. The piperazine ring may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl}methyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[[4-[3-methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S/c1-4-18(25)21-11-16-5-7-17(8-6-16)19(26)23-9-10-24(15(3)12-23)20-22-14(2)13-27-20/h4-8,13,15H,1,9-12H2,2-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUCWSMUZLVOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=NC(=CS2)C)C(=O)C3=CC=C(C=C3)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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